2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is a chemical compound with the molecular formula C13H9N3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . It can be used as an organic synthesis intermediate and a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is represented by the SMILES stringOC(=O)c1ccc2nc([nH]c2c1)-c3ccncc3
. The InChI key for this compound is TYFICRRCLJYFJU-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The molecular weight of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is 239.23 g/mol . The compound is described as a yellow to brown powder .Wissenschaftliche Forschungsanwendungen
- “2-Pyridin-4-yl-3H-benzoimidazole-5-carboxylic acid” can be used as an organic synthesis intermediate and pharmaceutical intermediate .
- The specific methods of application or experimental procedures are not provided in the source .
- There are no specific results or outcomes mentioned in the source .
- A similar compound, “2-((2-(biphenyl-4-yl) imidazo [1, 2 …”, has been used as a corrosion inhibitor .
- The compound was found to have an efficiency of 99% at low concentrations ranging from 50-1000ppm .
- The compound also showed antibacterial activity with inhibition diameters of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
- Another similar compound, “Pyrrolo [3,4-”, has been found to reduce blood glucose .
- This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- The specific methods of application or experimental procedures are not provided in the source .
Organic Synthesis and Pharmaceutical Intermediates
Corrosion Inhibitor
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Benzimidazole analogues, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, have been found to have medicinal properties .
- One such analogue was found to be a potent agonist with a percentage TOP agonist efficacy of 142% .
- The specific methods of application or experimental procedures are not provided in the source .
Medicinal Chemistry
Collagen Prolyl-4-Hydroxylase Inhibitor
- “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid” can be used as monomers to synthesize MOF (Metal-Organic Frameworks) materials .
- The specific methods of application or experimental procedures are not provided in the source .
- A pyridin-3-yl imidazole derivative was synthesized and its antimicrobial potential was determined against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .
- The specific methods of application or experimental procedures are not provided in the source .
- A series of indazole-pyridine compounds, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, were synthesized and found to be potent inhibitors of protein kinase B/Akt .
- These compounds were also found to be orally bioavailable .
- The specific methods of application or experimental procedures are not provided in the source .
Monomers for Synthesizing MOF Materials
Antimicrobial Potential
Inhibitor of Protein Kinase B/Akt
Safety And Hazards
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMIUJKAAICMHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=NC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458775 |
Source
|
Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid | |
CAS RN |
124340-93-8 |
Source
|
Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.